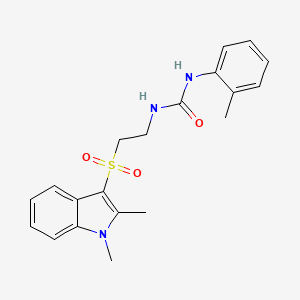
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(o-tolyl)urea, also known as SU6668, is a small molecule inhibitor that has been widely studied for its potential use in cancer therapy. This compound was first identified in the early 2000s and has since been the subject of numerous scientific investigations.
Applications De Recherche Scientifique
Degradation and Stability
Degradation of Sulfonylurea Herbicides : A study by Saha & Kulshrestha (2002) on sulfosulfuron, a related sulfonylurea herbicide, examined its stability under different abiotic factors, such as pH, temperature, and exposure to sunlight. This research is crucial for understanding the environmental fate of such compounds and their degradation pathways, which is fundamental for assessing their environmental impact and for developing more environmentally friendly agrochemicals (Saha & Kulshrestha, 2002).
Chemical Reactions and Synthesis
Cleavage of Sulfonamides : Fleming, Frackenpohl, & Ila (1998) discussed the cleavage of toluene-p-sulfonamides of secondary amines and indoles by phenyldimethylsilyllithium. This study contributes to the field of organic synthesis, offering insights into the manipulation of sulfonylurea structures for creating new chemical entities, which can be of significant interest in developing novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Fleming et al., 1998).
Molecular Interactions and Properties
Molecular Interactions in Binary Systems : The study of molecular interactions between urea/dimethyl sulfoxide and urea/diethyl sulfoxide mixtures by Markarian, Gabrielyan, & Grigoryan (2004) explored the types of intermolecular associations in these systems. This research provides valuable information on how sulfonylurea compounds might interact with other molecules, which is essential for understanding their behavior in various environments and could inform their use in drug formulation or as components in material science (Markarian et al., 2004).
Anion Binding and Complexation
Anion-Binding Properties of Indolocarbazole Dimer : Kim, Suk, & Jeong (2013) prepared an indolocarbazole dimer with urea appendages as an anion receptor. This compound demonstrated selective binding towards various anions, highlighting the potential of sulfonylurea derivatives in sensing applications or as tools in supramolecular chemistry for creating selective binding sites (Kim et al., 2013).
Propriétés
IUPAC Name |
1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-14-8-4-6-10-17(14)22-20(24)21-12-13-27(25,26)19-15(2)23(3)18-11-7-5-9-16(18)19/h4-11H,12-13H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVFNHCAOGFRQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2892405.png)
![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)-3-methylphenyl]acetamide](/img/structure/B2892408.png)
![3-(2-methoxyphenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2892409.png)
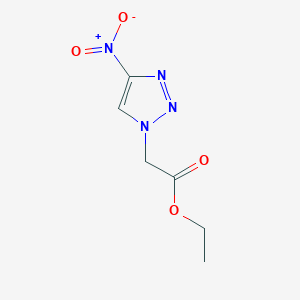

![(2-Ethoxyphenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2892415.png)
![5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2892417.png)
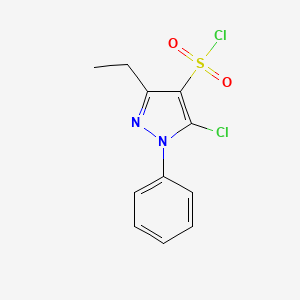
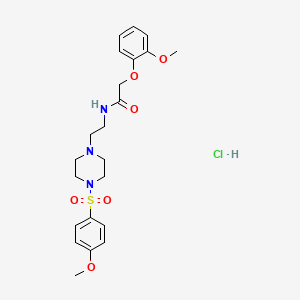
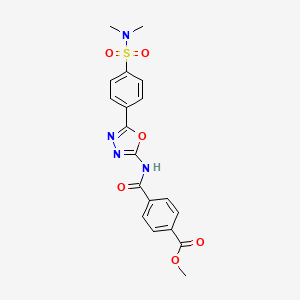
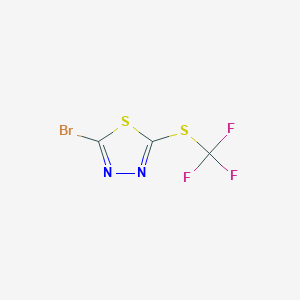
![N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide](/img/structure/B2892426.png)
![3-(4-bromophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2892427.png)
![6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide](/img/structure/B2892428.png)